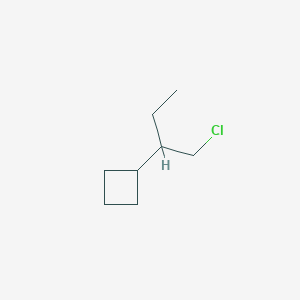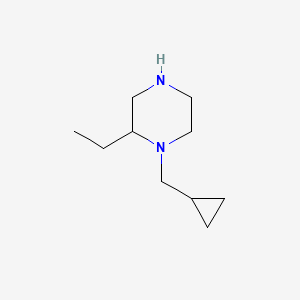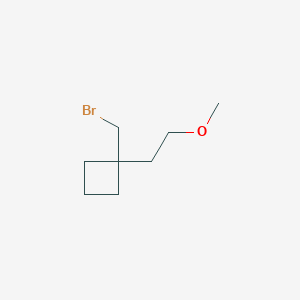
1-(Bromomethyl)-1-(2-methoxyethyl)cyclobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bromomethyl)-1-(2-methoxyethyl)cyclobutane is an organic compound that features a cyclobutane ring substituted with a bromomethyl group and a 2-methoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-1-(2-methoxyethyl)cyclobutane can be achieved through several methods:
Halogenation of Cyclobutane Derivatives: Starting from cyclobutane, a halogenation reaction can introduce the bromomethyl group. This can be followed by an alkylation reaction to introduce the 2-methoxyethyl group.
Grignard Reaction: A Grignard reagent can be used to introduce the bromomethyl group onto a cyclobutane ring, followed by a reaction with an appropriate electrophile to add the 2-methoxyethyl group.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(Bromomethyl)-1-(2-methoxyethyl)cyclobutane can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or ketones, and reduction to form alkanes.
Elimination Reactions: The bromomethyl group can be eliminated to form alkenes.
Common Reagents and Conditions
Nucleophiles: Sodium azide, potassium cyanide, and thiols can be used for substitution reactions.
Oxidizing Agents: Potassium permanganate and chromium trioxide can be used for oxidation.
Reducing Agents: Lithium aluminum hydride and hydrogen gas with a palladium catalyst can be used for reduction.
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, nitriles, and thiols.
Oxidation Products: Alcohols, ketones, and carboxylic acids.
Reduction Products: Alkanes and cyclobutanes.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: Potential use in the development of bioactive molecules and pharmaceuticals.
Medicine: Investigation of its pharmacological properties and potential therapeutic uses.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-1-(2-methoxyethyl)cyclobutane would depend on its specific application
Comparison with Similar Compounds
Similar Compounds
1-(Chloromethyl)-1-(2-methoxyethyl)cyclobutane: Similar structure but with a chlorine atom instead of bromine.
1-(Bromomethyl)-1-(2-ethoxyethyl)cyclobutane: Similar structure but with an ethoxy group instead of a methoxy group.
Properties
Molecular Formula |
C8H15BrO |
|---|---|
Molecular Weight |
207.11 g/mol |
IUPAC Name |
1-(bromomethyl)-1-(2-methoxyethyl)cyclobutane |
InChI |
InChI=1S/C8H15BrO/c1-10-6-5-8(7-9)3-2-4-8/h2-7H2,1H3 |
InChI Key |
AWZIKLFAXVQNFF-UHFFFAOYSA-N |
Canonical SMILES |
COCCC1(CCC1)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


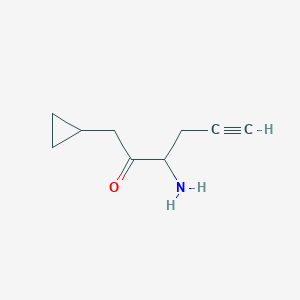
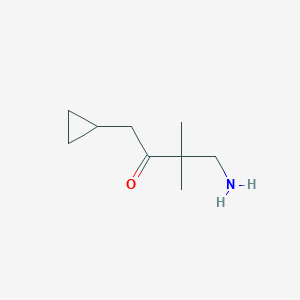
![1-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylpiperidin-3-amine](/img/structure/B15255164.png)
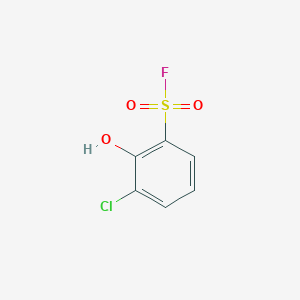
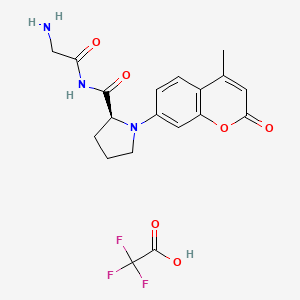

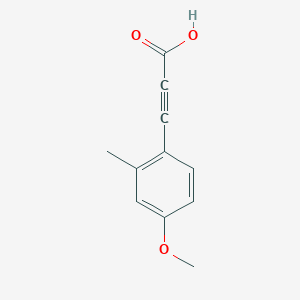
![1-[1-(Aminomethyl)cyclopropyl]-3-methoxycyclobutan-1-ol](/img/structure/B15255196.png)
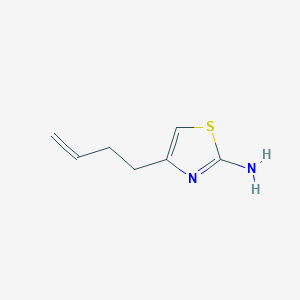
![[3-(2-Bromophenyl)pyrrolidin-3-yl]methanol](/img/structure/B15255205.png)

![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylcyclobutane-1-carboxylic acid](/img/structure/B15255220.png)
